molecular formula C23H21ClN2O2S B2443508 1-(2-chlorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 689757-00-4

1-(2-chlorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2443508
CAS No.: 689757-00-4
M. Wt: 424.94
InChI Key: XOCJVUWXGUHTEH-UHFFFAOYSA-N
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Description

The compound “1-(2-chlorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of thieno[2,3-d]pyrimidines . Thieno[2,3-d]pyrimidines have been reported to inhibit Mycobacterium tuberculosis bd oxidase .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines involves a multi-step sequence . This includes key steps such as Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . The thienopyrimidine ring is constructed first, followed by the cyclohexanone moiety, and then the fused heterocyclic ring .


Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines is complex and involves a cyclohexane ring fused with a six- or five-membered heterocyclic moiety along with a benzylic nitrile .


Chemical Reactions Analysis

Thieno[2,3-d]pyrimidines have been found to inhibit Mycobacterium tuberculosis bd oxidase . This inhibition is part of the compound’s chemical reaction with the organism.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study explored the facile synthesis of isoxazolo and thiazolo derivatives of thieno[2,3-d]pyrimidines, showcasing the versatility of these compounds in organic synthesis. This research highlights the potential of thieno[2,3-d]pyrimidine derivatives in creating new ring systems through various chemical reactions, indicating their utility in developing novel compounds with potential applications in material science and pharmaceuticals (Abdel-fattah et al., 1998).

  • Another study demonstrated the synthesis of polynuclear heterocycles, including azolothienopyrimidines and thienothiazolopyrimidines, through a one-step reaction. These compounds were explored for their biological activities, suggesting thieno[2,3-d]pyrimidines have significant potential in developing inhibitors for adenosine kinase, platelet aggregation, antileukemia, and anticancer activities, showcasing the biomedical applications of these derivatives (El-Gazzar et al., 2006).

Pharmacological and Material Science Applications

  • Research into thieno[2,3-d]pyrimidine-2,4-dione derivatives as GnRH receptor antagonists for treating reproductive diseases highlights the pharmacological importance of these compounds. The study found that specific structural modifications on the thieno[2,3-d]pyrimidine core could significantly enhance receptor binding activity, indicating these derivatives' potential in drug development for reproductive health (Guo et al., 2003).

  • A comparative study between DFT/TDDFT and experimental approaches on thiopyrimidine derivatives, including analysis of their structural parameters, electronic, and nonlinear optical properties, underscores the significance of thieno[2,3-d]pyrimidines in nonlinear optics (NLO) and pharmaceutical fields. These findings suggest their promising applications in medicine and NLO fields, demonstrating the multifaceted utility of thieno[2,3-d]pyrimidine derivatives in advanced material sciences and pharmacology (Hussain et al., 2020).

Mechanism of Action

Thieno[2,3-d]pyrimidines inhibit the bd oxidase in Mycobacterium tuberculosis . This makes them potential drug targets, especially in the context of developing a drug combination targeting energy metabolism .

Future Directions

The future directions for the study of “1-(2-chlorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” could involve further exploration of its inhibitory effects on Mycobacterium tuberculosis bd oxidase . This could potentially lead to the development of new drug combinations targeting energy metabolism in Mycobacterium tuberculosis .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-chlorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-chlorobenzaldehyde with 5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione in the presence of a base to form the intermediate Schiff base. The Schiff base is then reduced using a reducing agent to yield the final product.", "Starting Materials": [ "2-chlorobenzaldehyde", "5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione", "base", "reducing agent" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzaldehyde with 5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione in the presence of a base to form the intermediate Schiff base.", "Step 2: Reduction of the Schiff base using a reducing agent to yield the final product." ] }

CAS No.

689757-00-4

Molecular Formula

C23H21ClN2O2S

Molecular Weight

424.94

IUPAC Name

1-[(2-chlorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H21ClN2O2S/c1-15-16(2)29-22-20(15)21(27)25(13-12-17-8-4-3-5-9-17)23(28)26(22)14-18-10-6-7-11-19(18)24/h3-11H,12-14H2,1-2H3

InChI Key

XOCJVUWXGUHTEH-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=CC=C3Cl)CCC4=CC=CC=C4)C

solubility

not available

Origin of Product

United States

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